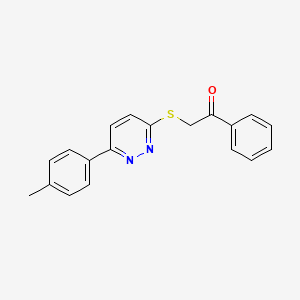

6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a chemical compound that belongs to the class of piperazine derivatives. It is a potential drug candidate that has gained significant attention in recent years due to its potential therapeutic applications.

Scientific Research Applications

Therapeutic Potential and Drug Design

6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one, due to its piperazine core, holds significant interest in the development of therapeutic agents. Piperazine derivatives are renowned for their broad therapeutic applications, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory effects. The structural modification of the piperazine nucleus can lead to marked differences in the medicinal potential of the resultant molecules. This versatility makes piperazine-based compounds prime candidates for drug discovery and design, suggesting that molecules like 6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one could be explored for various pharmacological activities (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Antimicrobial and Antitubercular Activity

The piperazine moiety has also been implicated in the synthesis of potent antimicrobial and antitubercular agents. Compounds incorporating piperazine have displayed significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This suggests that derivatives of piperazine, such as 6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one, could be valuable in the development of new antitubercular medications (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

Drug Metabolism and Pharmacokinetics

Understanding the metabolic pathways and pharmacokinetic behavior of arylpiperazine derivatives is crucial for their development as therapeutic agents. Arylpiperazine derivatives, including those similar to 6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one, undergo extensive metabolism, which can affect their pharmacological profile and efficacy. Research on these pathways helps in predicting drug interactions and optimizing dosing regimens (S. Caccia, 2007).

properties

IUPAC Name |

6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-19-16(22)8-7-15(18-19)17(23)21-11-9-20(10-12-21)13-3-5-14(24-2)6-4-13/h3-8H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGGANUDVVXRGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2649242.png)

![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2649245.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2649247.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2649249.png)

![2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide](/img/structure/B2649254.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2649255.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2649256.png)

![5-[2-hydroxy-3-(1H-imidazol-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2649260.png)